2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-N-((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-N-((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorobenzoyl group, a piperidine ring, a pyranopyrimidine moiety, and a thiophene group. Its intricate molecular architecture makes it an interesting subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-N-((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be summarized as follows:
Formation of the Fluorobenzoyl Piperidine Intermediate: The initial step involves the acylation of piperidine with 4-fluorobenzoyl chloride under basic conditions to form the 4-(4-fluorobenzoyl)piperidine intermediate.
Synthesis of the Pyranopyrimidine Moiety: The pyranopyrimidine core is synthesized separately through a multi-step process involving cyclization reactions.
Coupling Reactions: The final compound is obtained by coupling the fluorobenzoyl piperidine intermediate with the pyranopyrimidine moiety and the thiophene group using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-N-((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzoyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific receptors or enzymes.
Pharmacology: Studies on the compound’s pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.
Material Science: The compound’s properties may be explored for the development of novel materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-N-((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-N-((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide
- **3-{2-4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinylethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural motifs, which confer specific chemical and biological properties. Its distinct molecular architecture sets it apart from other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C27H29FN4O4S |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
2-[4-(4-fluorobenzoyl)piperidin-1-yl]-N-[(4-oxo-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C27H29FN4O4S/c28-20-5-3-18(4-6-20)26(34)19-7-10-31(11-8-19)16-25(33)32(14-21-2-1-13-37-21)15-24-29-23-9-12-36-17-22(23)27(35)30-24/h1-6,13,19H,7-12,14-17H2,(H,29,30,35) |
InChI Key |
SUKHPNUTRMBUST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CC(=O)N(CC3=CC=CS3)CC4=NC5=C(COCC5)C(=O)N4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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